Cas no 2877-26-1 (octadecyl isothiocyanate)
octadecyl isothiocyanate Chemical and Physical Properties
Names and Identifiers
-
- octadecyl isothiocyanate
- N-OCTADECYL ISOTHIOCYANATE
- 1-isothiocyanato-octadecan
- Octadecane, 1-isothiocyanato-
- 1-isothiocyanato-octadecane
- Octadecane,1-isothiocyanato
- Octadecyl-isothiocyanat
- Octadecylsenfoel
- Stearylisothiocyanat
- Isothiocyanicacid, octadecyl ester (6CI,7CI,8CI)
- A819586
- J-017255
- 2877-26-1
- DTXSID0062680
- AKOS015839792
- EINECS 220-722-1
- 1-isothiocyanatooctadecane
- SCHEMBL331790
- NS00028540
- VR5E4V8TRW
- ?Octadecyl isothiocyanate
- FT-0607994
- MFCD00041124
- Octadecylisothiocyanate
- VJIRSSFEIRFISD-UHFFFAOYSA-N
- DTXCID5037868
- 220-722-1
-
- MDL: MFCD00041124
- Inchi: 1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3
- InChI Key: VJIRSSFEIRFISD-UHFFFAOYSA-N
- SMILES: S=C=NCCCCCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 311.26500
- Monoisotopic Mass: 311.265
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 17
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 10.4
- Topological Polar Surface Area: 44.4A^2
Experimental Properties
- Color/Form: White or beige solid
- Density: 0.9772 (rough estimate)
- Melting Point: 29-33 ºC
- Boiling Point: 370.3°Cat760mmHg
- Flash Point: 188.8°C
- Refractive Index: 1.5300 (estimate)
- PSA: 44.45000
- LogP: 7.35070
- Solubility: Not determined
octadecyl isothiocyanate Security Information
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S36/37/39-S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
octadecyl isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
octadecyl isothiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009552-1g |
Octadecyl isothiocyanate |
2877-26-1 | 1g |
£27.00 | 2022-03-01 | ||
| Fluorochem | 009552-5g |
Octadecyl isothiocyanate |
2877-26-1 | 5g |
£116.00 | 2022-03-01 | ||
| Fluorochem | 009552-25g |
Octadecyl isothiocyanate |
2877-26-1 | 25g |
£484.00 | 2022-03-01 | ||
| abcr | AB149932-5 g |
Octadecyl isothiocyanate; 97% |
2877-26-1 | 5 g |
€238.60 | 2023-07-20 | ||
| abcr | AB149932-25 g |
Octadecyl isothiocyanate; 97% |
2877-26-1 | 25 g |
€786.00 | 2023-07-20 | ||
| TRC | O048255-2.5g |
Octadecyl isothiocyanate |
2877-26-1 | 2.5g |
$ 195.00 | 2022-06-03 | ||
| TRC | O048255-5g |
Octadecyl isothiocyanate |
2877-26-1 | 5g |
$ 355.00 | 2022-06-03 | ||
| TRC | O048255-10g |
Octadecyl isothiocyanate |
2877-26-1 | 10g |
$ 560.00 | 2022-06-03 | ||
| abcr | AB149932-5g |
Octadecyl isothiocyanate, 97%; . |
2877-26-1 | 97% | 5g |
€238.60 | 2025-02-17 | |
| abcr | AB149932-25g |
Octadecyl isothiocyanate, 97%; . |
2877-26-1 | 97% | 25g |
€786.00 | 2025-02-17 |
octadecyl isothiocyanate Suppliers
octadecyl isothiocyanate Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on octadecyl isothiocyanate
Octadecyl Isothiocyanate (CAS No. 2877-26-1): A Multifunctional Bioactive Compound in Chemical and Biomedical Applications
The octadecyl isothiocyanate (C₁₈H₂₇NO₂S, CAS No. 2877-26-1), commonly abbreviated as 18-ITC, represents a long-chain aliphatic isothiocyanate derived from natural sources such as black mustard (Brassica nigra) and horseradish. Structurally characterized by an eighteen-carbon alkyl chain attached to an isothiocyanate (-N=C=S) functional group, this compound exhibits unique physicochemical properties that underpin its diverse applications in pharmaceuticals, nutraceuticals, and agricultural sciences. Recent advancements in synthetic chemistry and bioactivity profiling have further expanded its utility, particularly in targeted drug delivery systems and disease-modifying therapies.
Emerging research highlights the anti-inflammatory mechanisms of octadecyl isothiocyanate, which selectively inhibits nuclear factor-kappa B (NF-κB) signaling pathways in macrophages. A 2023 study published in Nature Communications demonstrated that 18-ITC suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-6) through epigenetic modulation of histone acetylation patterns in activated immune cells. This mechanism offers therapeutic potential for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, with preclinical models showing dose-dependent reductions in joint swelling and colonic inflammation without systemic toxicity.
In oncology research, the chemopreventive properties of octadecyl isothiocyanate have gained attention due to its ability to induce apoptosis via mitochondrial dysfunction pathways. A collaborative study between Johns Hopkins University and Kyoto University (published in Cancer Research, 2024) revealed that low micromolar concentrations of 18-ITC trigger caspase-dependent cell death in colorectal carcinoma cells by disrupting mitochondrial membrane potential and activating Bax/Bcl-2 signaling cascades. Notably, these effects were selective for cancer cells while sparing normal epithelial cells, suggesting a favorable therapeutic index for future drug development.
The compound's structural versatility enables innovative formulation strategies. Researchers at MIT's Koch Institute recently developed lipid-polymer hybrid nanoparticles loaded with octadecyl isothiocyanate, achieving sustained release profiles over 72 hours while enhancing cellular uptake efficiency by ~300% compared to free drug delivery. This nanotechnology platform successfully inhibited tumor growth in xenograft models of triple-negative breast cancer, with concomitant downregulation of metastasis-related genes like MMP9 and VEGF-A.
In agricultural applications, the antimicrobial activity of octadecyl isothiocyanate has been leveraged for eco-friendly pest control solutions. A field trial conducted in California vineyards (published in Pest Management Science, 2023) showed that foliar sprays containing 5 mM 18-ITC reduced powdery mildew infection rates by 85% without adverse effects on beneficial pollinators or soil microbiota. The compound's mode of action involves disrupting fungal cell wall integrity through thiocarbamate formation with membrane-bound enzymes.
Recent spectroscopic studies using synchrotron-based X-ray absorption near-edge structure (XANES) analysis have clarified the compound's interaction dynamics with biological targets. Researchers at SLAC National Accelerator Laboratory demonstrated that the sulfur atom in the isothiocyanate moiety forms transient covalent bonds with cysteine residues on target proteins, creating conformational changes that activate downstream signaling pathways. This structural insight has guided the design of second-generation analogs with improved pharmacokinetic profiles.
Clinical translation efforts are advancing through precision medicine approaches. A phase I/IIa trial currently underway at MD Anderson Cancer Center evaluates intratumoral injections of octadecyl isothiocyanate-loaded mesoporous silica nanoparticles for locally advanced pancreatic cancer. Early data indicate tumor regression rates exceeding historical controls while maintaining grade ≤1 toxicity profiles, suggesting promising translational potential.
Sustainable synthesis methods have also seen breakthroughs: a green chemistry protocol published in ACS Sustainable Chemistry & Engineering (January 2024) achieved >95% yield using microwave-assisted solvent-free conditions with biomass-derived catalysts from corn stover waste. This scalable process reduces environmental footprint compared to traditional multi-step synthesis routes involving phosgene derivatives.
Ongoing investigations explore synergistic combinations where octadecyl isothiocyanate enhances conventional therapies' efficacy while mitigating side effects. Preclinical data from University College London show that co-administration with cisplatin increases survival rates by 40% in murine models of lung adenocarcinoma through dual inhibition of DNA repair mechanisms and tumor angiogenesis.
The compound's unique profile positions it as a versatile platform molecule across multiple biomedical domains. Current research frontiers include development of brain-penetrant derivatives for neurodegenerative diseases and photodynamic therapy conjugates for skin cancer treatment. As mechanistic understanding deepens through systems biology approaches like single-cell RNA sequencing, this naturally occurring compound continues to redefine possibilities at the intersection of chemistry and precision medicine.
2877-26-1 (octadecyl isothiocyanate) Related Products
- 4430-45-9(Octyl isothiocyanate)
- 592-82-5(n-Butyl isothiocyanate)
- 4426-83-9(1-Isothiocyanatoheptane)
- 24540-94-1(Decyl isothiocyanate)
- 4430-43-7(Nonyl Isothiocyanate)
- 4430-51-7(1,4-Butane diisothiocyanate)
- 629-12-9(pentyl isothiocyanate)
- 1072-32-8(Dodecyl Isothiocyanate)
- 3224-48-4(n-Tetradecyl isothiocyanate)
- 4404-45-9(Hexyl Isothiocyanate)